molecular formula C21H24N2O2 B2597787 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole CAS No. 433702-49-9

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole

Cat. No.: B2597787
CAS No.: 433702-49-9
M. Wt: 336.435
InChI Key: GUVSUSHWJSWITJ-CCEZHUSRSA-N
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Description

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

    Target of action

    Imidazole derivatives can function as selective and effective receptors for anions, cations, and even neutral organic molecules . This suggests that “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” might interact with various targets in the body.

    Mode of action

    The mode of action of imidazole derivatives is often related to their ability to recognize and bind to different types of analytes . The specific interactions between “(E)-1-(2,2-diethoxyethyl)-2-styryl-1H-benzo[d]imidazole” and its targets would depend on the specific structure of the compound and the nature of the target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,2-Diethoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2,2-diethoxyethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Phenylethenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Hydrogenated benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole: Lacks the phenylethenyl group.

    2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole: Lacks the 2,2-diethoxyethyl group.

    1H-1,3-benzodiazole: The core structure without any substituents.

Uniqueness

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole is unique due to the presence of both the 2,2-diethoxyethyl and phenylethenyl groups

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-24-21(25-4-2)16-23-19-13-9-8-12-18(19)22-20(23)15-14-17-10-6-5-7-11-17/h5-15,21H,3-4,16H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVSUSHWJSWITJ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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